2-Chloro-4-((4-methoxyphenyl)ethynyl)phenol
Overview
Description
2-Chloro-4-((4-methoxyphenyl)ethynyl)phenol is an organic compound with a complex structure that includes a chloro group, a methoxyphenyl group, and an ethynyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-((4-methoxyphenyl)ethynyl)phenol typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Starting Materials: The synthesis begins with 2-chlorophenol and 4-methoxyphenylacetylene.
Catalyst: Palladium-based catalysts are commonly used.
Reagents: Boron reagents such as boronic acids or esters are employed.
Conditions: The reaction is typically carried out in an organic solvent like toluene or ethanol, under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (around 80-100°C).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield while maintaining the necessary reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-((4-methoxyphenyl)ethynyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinones.
Reduction: 2-Hydroxy-4-((4-methoxyphenyl)ethynyl)phenol.
Substitution: 2-Substituted-4-((4-methoxyphenyl)ethynyl)phenol derivatives.
Scientific Research Applications
2-Chloro-4-((4-methoxyphenyl)ethynyl)phenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-((4-methoxyphenyl)ethynyl)phenol involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity. The ethynyl linkage and phenolic group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-methoxyphenol: Lacks the ethynyl linkage, making it less versatile in certain reactions.
4-((4-Methoxyphenyl)ethynyl)phenol:
Uniqueness
2-Chloro-4-((4-methoxyphenyl)ethynyl)phenol is unique due to the presence of both the chloro group and the ethynyl linkage, which confer distinct chemical properties and reactivity. This combination allows for a broader range of chemical transformations and applications compared to its analogs.
Properties
IUPAC Name |
2-chloro-4-[2-(4-methoxyphenyl)ethynyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO2/c1-18-13-7-4-11(5-8-13)2-3-12-6-9-15(17)14(16)10-12/h4-10,17H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALINFICHFTXGRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C#CC2=CC(=C(C=C2)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50735299 | |
Record name | 2-Chloro-4-[(4-methoxyphenyl)ethynyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50735299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916502-26-6 | |
Record name | 2-Chloro-4-[2-(4-methoxyphenyl)ethynyl]phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=916502-26-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4-[(4-methoxyphenyl)ethynyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50735299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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